molecular formula C24H26FN3O3S B2458552 ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE CAS No. 497064-04-7

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2458552
CAS No.: 497064-04-7
M. Wt: 455.55
InChI Key: TTXJHJWKVQTFCM-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features an indole core, a piperazine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group and the piperazine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is unique due to its combination of an indole core, a fluorophenyl group, and a piperazine ring. This unique structure imparts distinct biological activities and pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S/c1-2-31-24(30)27-13-11-26(12-14-27)23(29)17-32-22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJHJWKVQTFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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